

Application Note: Quantification of Tiliroside using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Tiliroside*

Cat. No.: *B191647*

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Abstract

This application note provides a detailed protocol for the quantification of **tiliroside** in various samples, particularly plant extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection. **Tiliroside**, a glycosidic flavonoid, exhibits a range of pharmacological activities, making its accurate quantification crucial for research and drug development. The described methodology is based on validated procedures and offers a reliable and reproducible approach for the determination of **tiliroside** content.

Introduction

Tiliroside, chemically known as kaempferol-3-O- β -D-(6''-E-p-coumaroyl)-glucopyranoside, is a natural compound found in numerous plant species.[1][2] It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-complement activities.[1][2][3] As research into the pharmacological effects of **tiliroside** progresses, the need for a robust and validated analytical method for its quantification becomes increasingly important. This document outlines a comprehensive HPLC-based protocol for the accurate measurement of **tiliroside**, adaptable for quality control and research purposes.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for accurate quantification is the purification of **tiliroside** from crude plant extracts to minimize matrix interference. Solid-phase extraction is an effective technique for this purpose.

Materials:

- Octadecyl (C18) SPE cartridges (500 mg)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Plant extract (dissolved in a suitable solvent)

Protocol:

- Condition the SPE cartridge: Pass 10 mL of methanol through the C18 cartridge, followed by 10 mL of water.
- Load the sample: Apply 2.5 mL of the plant extract onto the conditioned cartridge.
- Wash the cartridge: Wash the cartridge with 5 mL of water to remove polar impurities.
- Elute **Tiliroside**: Elute the adsorbed **tiliroside** from the cartridge with 5 mL of methanol.
- Sample for HPLC: The collected eluate containing **tiliroside** can be directly analyzed by HPLC.
- Filter the sample: Prior to injection, filter the sample through a 0.45 µm filter.

This SPE procedure has been reported to yield a recovery of $96.5 \pm 3.6\%$.

High-Performance Liquid Chromatography (HPLC)

This section details the instrumental conditions for the separation and quantification of **tiliroside**. Both isocratic and gradient elution methods have been successfully employed.

Instrumentation:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector
- C18 analytical column (e.g., Agilent Eclipse XDB C18, 250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

Two exemplary methods are provided below:

Method A: Isocratic Elution

- Mobile Phase: Methanol:10% Acetic Acid (50:50, v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 313 nm
- Column Temperature: Ambient

Method B: Gradient Elution

- Mobile Phase A: Acetonitrile
- Mobile Phase B: Water
- Gradient Program: A gradient elution can be optimized, for instance, by varying the ratio of acetonitrile and water over time to achieve optimal separation.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 320 nm
- Column Temperature: 25 °C

System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A standard solution of **tiliroside** should be injected to verify system performance, including retention time, peak shape, and detector response.

Quantitative Data

The following tables summarize the validation parameters for the HPLC quantification of **tiliroside**, demonstrating the method's reliability.

Table 1: Method Validation Parameters for **Tiliroside** Quantification

Parameter	Result	Reference
Linearity Range	7.5 - 100 µg/mL	
Correlation Coefficient (r^2)	> 0.999	
Intra-day Precision (RSD%)	0.27% (peak area), 0.056% (retention time)	
Inter-day Precision (RSD%)	0.39% (peak area), 0.059% (retention time)	
Accuracy (Recovery %)	98.10% - 100.93%	
Limit of Detection (LOD)	0.74 ng	
Average Recovery	98.87% (RSD = 1.48%)	

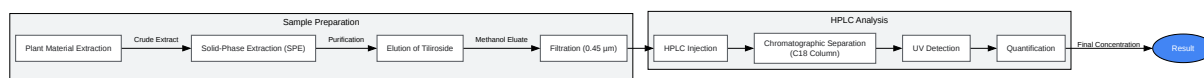
Table 2: Alternative UPLC-MS/MS Method Validation

For higher sensitivity and selectivity, a UPLC-MS/MS method can be employed.

Parameter	Result	Reference
Linearity Range	2 - 500 ng/mL	
Correlation Coefficient (r^2)	0.9995	
Limit of Detection (LOD)	0.5 ng/mL	
Limit of Quantitation (LOQ)	2 ng/mL	
Instrumental Precision (RSD%)	2%	

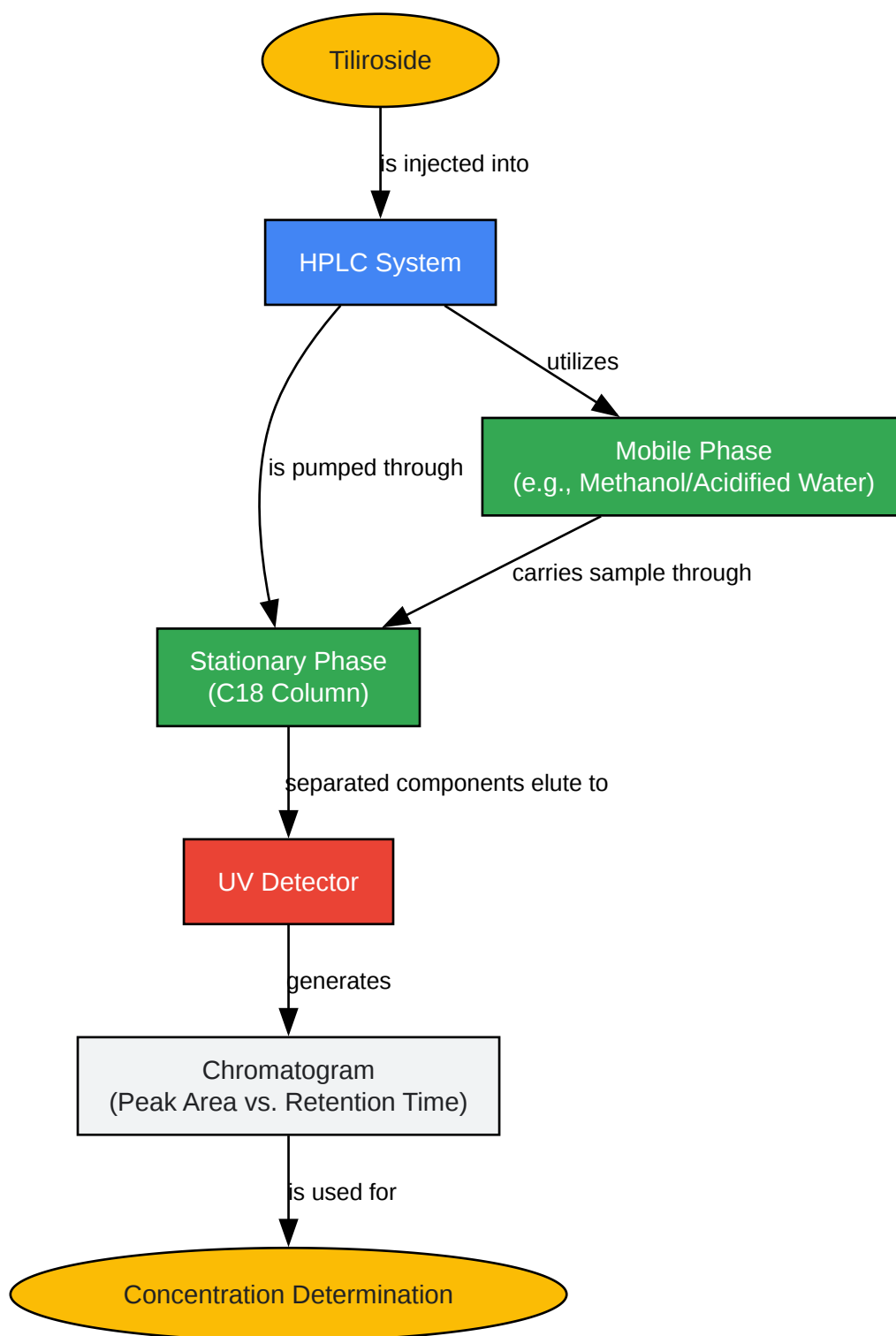
Visualizations

The following diagrams illustrate the experimental workflow for **tiliroside** quantification.



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Caption: Experimental workflow for **tiliroside** quantification.



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Caption: Logical relationship of HPLC components for analysis.

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